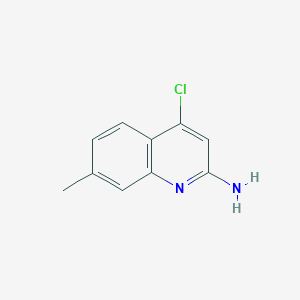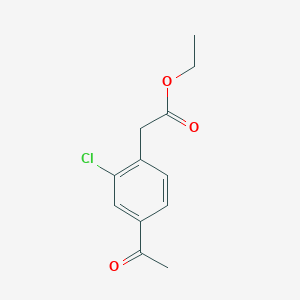
2-(1-Methoxyvinyl)-1,3,5-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methoxyvinyl)-1,3,5-trimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three methyl groups and a methoxyvinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyvinyl)-1,3,5-trimethylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene with methoxyvinyl chloride under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methoxyvinyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the methoxyvinyl group to a methyl group, yielding 1,3,5-trimethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Produces quinones and other oxygenated derivatives.
Reduction: Yields 1,3,5-trimethylbenzene.
Substitution: Results in halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(1-Methoxyvinyl)-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Methoxyvinyl)-1,3,5-trimethylbenzene involves its interaction with specific molecular targets. The methoxyvinyl group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethylbenzene: Lacks the methoxyvinyl group, making it less reactive in certain chemical reactions.
2-Methoxy-1,3,5-trimethylbenzene: Similar structure but with a methoxy group instead of a methoxyvinyl group.
2-(1-Methoxyethyl)-1,3,5-trimethylbenzene: Contains a methoxyethyl group, leading to different reactivity and applications.
Uniqueness
2-(1-Methoxyvinyl)-1,3,5-trimethylbenzene is unique due to the presence of the methoxyvinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2-(1-methoxyethenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C12H16O/c1-8-6-9(2)12(10(3)7-8)11(4)13-5/h6-7H,4H2,1-3,5H3 |
Clave InChI |
IGYHOALVTFAUEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)





